![molecular formula C12H13IN2O3 B8422647 methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate](/img/structure/B8422647.png)
methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of iodine and the specific stereochemistry (S-configuration) adds to the uniqueness and potential reactivity of this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through various methods such as Cu-catalyzed reactions, microwave-assisted reactions, and pyrrole-based reactions.
Introduction of the iodine substituent: This step often involves halogenation reactions using reagents like iodine or iodinating agents.
Esterification: The final step involves the esterification of the hydroxy group with methyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and scalability. Techniques like continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The iodine substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in suitable solvents.
Reduction: LiAlH4 or NaBH4 in dry ether or THF.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: Its derivatives can be used to study biological pathways and molecular interactions.
Chemical Biology: It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Material Science: Its unique structure can be utilized in the design of novel materials with specific properties.
作用机制
The mechanism of action of methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate involves its interaction with specific molecular targets. The iodine substituent and the pyrrolo[2,3-b]pyridine core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives used .
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents and stereochemistry.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring system but with different nitrogen positioning.
Imidazo[1,2-a]pyridines: These compounds have a similar bicyclic structure but with different heteroatoms.
Uniqueness
methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate is unique due to its specific stereochemistry, the presence of an iodine substituent, and its potential reactivity. These features make it a valuable compound for various applications in medicinal chemistry and scientific research.
属性
分子式 |
C12H13IN2O3 |
|---|---|
分子量 |
360.15 g/mol |
IUPAC 名称 |
methyl (2S)-2-hydroxy-2-(4-iodo-1,6-dimethylpyrrolo[2,3-b]pyridin-5-yl)acetate |
InChI |
InChI=1S/C12H13IN2O3/c1-6-8(10(16)12(17)18-3)9(13)7-4-5-15(2)11(7)14-6/h4-5,10,16H,1-3H3/t10-/m0/s1 |
InChI 键 |
VIBVHIHAFMAAHF-JTQLQIEISA-N |
手性 SMILES |
CC1=C(C(=C2C=CN(C2=N1)C)I)[C@@H](C(=O)OC)O |
规范 SMILES |
CC1=C(C(=C2C=CN(C2=N1)C)I)C(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


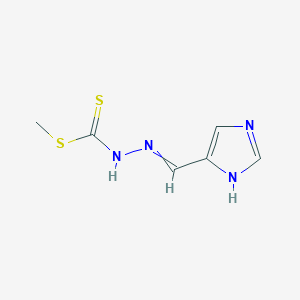
![Benzyl (2S)-2-{[(2S)-2-(methoxycarbonyl)-1-pyrrolidinyl]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B8422568.png)
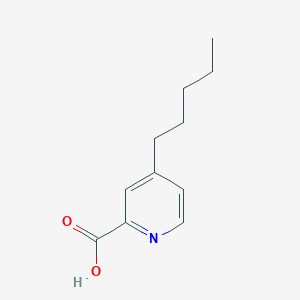
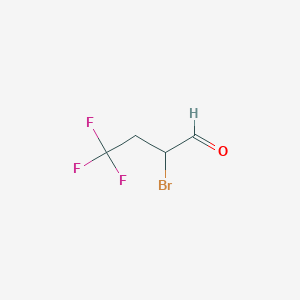
![methyl 4-methoxymethyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B8422592.png)
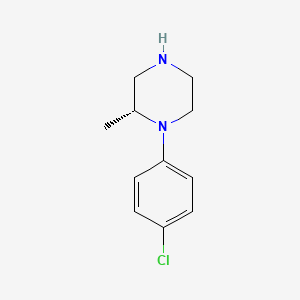
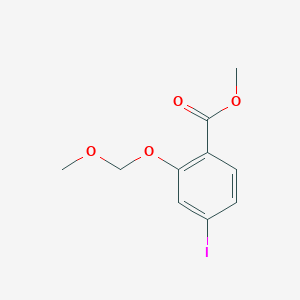
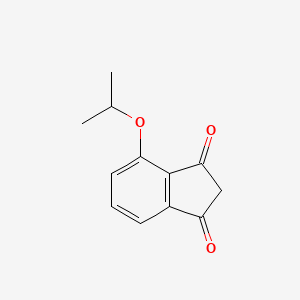
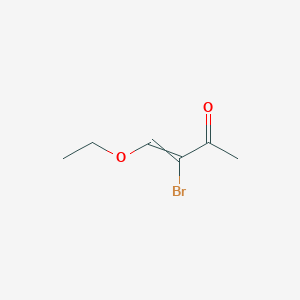
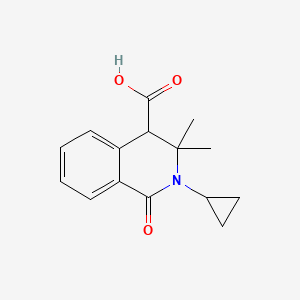
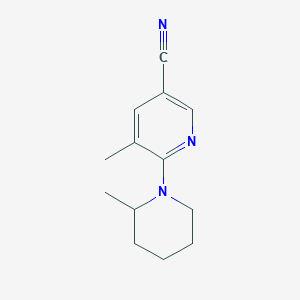
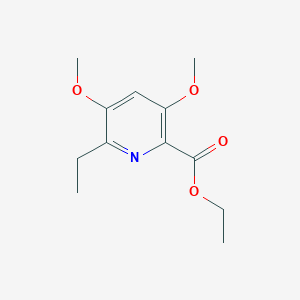
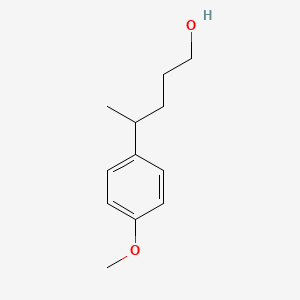
![Ethyl [2,4'-bipyridine]-3-carboxylate](/img/structure/B8422654.png)
